molecular formula C11H9NO2S2 B2671141 (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 23517-86-4

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2671141
CAS No.: 23517-86-4
M. Wt: 251.32
InChI Key: CCWKDSPKUCORRF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • E-configuration: The exocyclic double bond at the 5-position adopts the E-geometry, influencing molecular planarity and intermolecular interactions.
  • 3-Methyl group: A methyl substituent at the 3-position increases lipophilicity compared to bulkier aryl groups.
  • 2-Sulfanylidene moiety: The thione group at the 2-position contributes to tautomerism and metal-binding properties, critical for biological activity .

This compound is hypothesized to exhibit antifungal, antiviral, and anticancer activities, as seen in structurally related 4-thiazolidinones .

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-12-10(14)9(16-11(12)15)6-7-2-4-8(13)5-3-7/h2-6,13H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKDSPKUCORRF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, antiviral, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N1O2S1\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a thiazolidinone core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Thiazolidinones have induced apoptosis in MCF-7 cells, evidenced by DNA degradation observed through agarose gel electrophoresis .
  • Prostate Cancer : Studies demonstrated that synthesized thiazolidinone compounds exhibited potent antiproliferative effects against multiple prostate cancer cell lines .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BPC-38Cell cycle arrest
Compound CHT2915Inhibition of CDK1

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated broad-spectrum antimicrobial activity. For instance:

  • Gram-positive and Gram-negative Bacteria : Compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli16
Compound FCandida albicans8

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of thiazolidinones. Notably, certain derivatives have been evaluated for their activity against HIV and other viral pathogens:

  • HIV : Some thiazolidinone derivatives exhibited significant antiviral potency with EC50 values in the low micromolar range .

Antioxidant Activity

Thiazolidinones also possess antioxidant properties, contributing to their therapeutic potential:

  • Radical Scavenging Activity : Various thiazolidinone compounds have been assessed for their ability to scavenge free radicals in vitro, demonstrating moderate antioxidant activity comparable to standard antioxidants .

Case Studies

Several case studies illustrate the biological activities of thiazolidinones:

  • Study on Breast Cancer Cells : A specific thiazolidinone derivative was tested against MCF-7 cells and showed a concentration-dependent increase in apoptosis markers.
  • Antimicrobial Screening : A series of thiazolidinones were screened against clinical strains of bacteria, revealing promising results that warrant further investigation.

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazolidinone derivatives, including (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. For instance, research indicates that compounds in this class can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Case Study:
A study conducted on various thiazolidinone derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways that promote cell survival .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Study:
In an experimental model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its efficacy as an anti-inflammatory agent .

Pharmacological Applications

The unique properties of this compound make it suitable for various pharmacological applications:

ApplicationDescription
AnticancerInduces apoptosis in cancer cells; effective against breast cancer models.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; potential treatment for arthritis.
AntioxidantScavenges free radicals; protects cells from oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents (Position) Key Features Biological Activity (Reported) Reference
Target Compound 4-Hydroxyphenyl (5), 3-Methyl (3) Enhanced H-bonding via -OH; moderate lipophilicity Antifungal, antiviral (predicted)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl (5), Phenyl (3) Steric hindrance from 2-Me; increased hydrophobicity Crystallographic stability
(5E)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 4-Chlorophenyl-furan (5), Me (3) Electron-withdrawing Cl; extended conjugation via furan Anticancer (cell line studies)
(5E)-3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one 3-Cl-phenyl (3), 2-MeO-phenyl (5) Methoxy improves solubility; Cl enhances electronic effects Not specified
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one 2-Nitrophenyl (5), Phenyl (3) Strong electron-withdrawing NO₂; planar geometry NSC-409041 (anticancer screening)

Key Observations :

  • Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with non-polar (e.g., methyl, chloro) or electron-donating (e.g., methoxy) substituents. This -OH group may enhance binding to biological targets via H-bonding, as seen in antifungal agents .
  • Lipophilicity: The 3-methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) stabilize the thione tautomer, influencing reactivity and metal chelation.

Key Observations :

  • Yields for 4-thiazolidinones vary widely (e.g., 9–21% in ), likely due to steric and electronic effects of substituents.
  • Polar solvents (DMF/AcOH) and elevated temperatures are common for promoting condensation .

Q & A

Q. Critical Factors :

  • Excess aldehyde (1.2–1.5 eq.) minimizes side products.
  • Temperature control (80–100°C) prevents decomposition of the thiazolidinone ring .

Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the Z/E isomerism and tautomeric states of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive for assigning stereochemistry. For example, the Z-configuration of the benzylidene group was confirmed by C–H···O hydrogen bonding patterns in analogous structures .
  • NMR Spectroscopy :
    • ¹H NMR : The vinyl proton (H-C=) resonates at δ 7.2–7.5 ppm for the E-isomer, while the Z-isomer shows upfield shifts due to hindered rotation .
    • ¹³C NMR : The carbonyl (C=O) signal at ~170–175 ppm and thione (C=S) at ~195–200 ppm distinguish tautomers .
  • IR Spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1250–1280 cm⁻¹ (C=S) confirm tautomeric equilibrium .

Basic: How should researchers design in vitro biological activity assays to evaluate this compound’s antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Screening :
    • Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours, with positive controls (e.g., ciprofloxacin) .
  • Anticancer Assays :
    • MTT/PrestoBlue Assays : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Dose-Response Curves : Use 5–8 concentrations (1–100 µM) in triplicate to calculate IC₅₀ values .

Advanced: What computational strategies (e.g., DFT, molecular docking) are suitable for predicting this compound’s reactivity and target binding?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
    • Solvent effects (e.g., DMSO) are modeled using the PCM approach .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to targets (e.g., DNA topoisomerase II or EGFR kinase).
    • Validate docking poses with MD simulations (50 ns) to assess stability .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., hepatotoxicity) .

Advanced: How can researchers resolve contradictions in reported reaction pathways, such as competing oxidation vs. reduction of the thiazolidinone core?

Methodological Answer:

  • Controlled Reactivity Studies :
    • Oxidation : Treat with H₂O₂ (3 eq.) in methanol to form sulfoxide derivatives. Monitor via TLC and LC-MS .
    • Reduction : Use NaBH₄ in THF to reduce the exocyclic double bond, confirmed by loss of UV absorbance at 320 nm .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., ¹⁸O-H₂O) tracks oxygen incorporation during oxidation.
    • EPR spectroscopy identifies radical intermediates in redox reactions .
  • Comparative Kinetics : Use stopped-flow UV-Vis to measure rate constants (k) for competing pathways under varied pH and temperature .

Advanced: What analytical methods are critical for identifying byproducts in large-scale synthesis, and how can they inform process optimization?

Methodological Answer:

  • HPLC-MS :
    • Reverse-phase C18 columns (ACN/water gradient) separate byproducts.
    • High-resolution MS (ESI+) identifies dimers (m/z ~600–650) or hydrolyzed derivatives .
  • NMR-guided Isolation :
    • ¹H-¹³C HSQC and COSY spectra resolve overlapping signals from regioisomers.
  • Process Optimization :
    • Design of Experiments (DoE) models (e.g., response surface methodology) optimize temperature, stoichiometry, and catalyst loading .
    • Continuous flow reactors reduce side reactions by minimizing residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.